1-(Pentan-3-yl)piperidin-4-amine dihydrochloride
Overview
Description
1-(Pentan-3-yl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H23N2Cl2. It is a derivative of piperidine, a heterocyclic amine that is widely used in organic synthesis and pharmaceutical research. This compound is often utilized in early discovery research due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(Pentan-3-yl)piperidin-4-amine dihydrochloride typically involves the reaction of pentan-3-amine with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid. Industrial production methods may involve more advanced techniques and equipment to ensure high yield and purity .
Chemical Reactions Analysis
1-(Pentan-3-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
1-(Pentan-3-yl)piperidin-4-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Researchers investigate its potential therapeutic applications, such as its use in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(Pentan-3-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(Pentan-3-yl)piperidin-4-amine dihydrochloride can be compared with other piperidine derivatives, such as:
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
- 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride hydrate These compounds share a similar piperidine core but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific pentan-3-yl substitution, which imparts distinct characteristics and reactivity .
Properties
IUPAC Name |
1-pentan-3-ylpiperidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-3-10(4-2)12-7-5-9(11)6-8-12;;/h9-10H,3-8,11H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPKVGKMTNFZRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCC(CC1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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